molecular formula C17H20N4OS B6010506 2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE

Cat. No.: B6010506
M. Wt: 328.4 g/mol
InChI Key: UVCVARCVNIEBMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE is a complex organic compound featuring both imidazole and quinazolinone moieties. The imidazole ring is known for its presence in many biologically active molecules, while the quinazolinone structure is often found in pharmacologically significant compounds. This combination makes this compound a compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as erbium triflate, and may involve steps like cyclization, oxidation, and substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{[(5-ISOBUTYL-4-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The quinazolinone moiety may also contribute to the compound’s biological activity by interacting with DNA or proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-10(2)8-14-11(3)18-17(20-14)23-9-15-19-13-7-5-4-6-12(13)16(22)21-15/h4-7,10H,8-9H2,1-3H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCVARCVNIEBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC2=NC3=CC=CC=C3C(=O)N2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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